6-Chloro-5-fluoronicotinic acid

Catalog No.
S730149
CAS No.
38186-86-6
M.F
C6H3ClFNO2
M. Wt
175.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-fluoronicotinic acid

Researchers needing a dihalogenated pyridine for late-stage functionalization often face poor SNAr reactivity or incompatible substituents. 6-Chloro-5-fluoronicotinic acid resolves this with a 6-chloro leaving group activated by the ring N and 5-fluoro substituent, enabling mild amination. The retained 5-fluoro group is critical for lipophilicity and target binding in APIs like KRAS G12D inhibitors.

  • Efficient SNAr displacement for complex amine coupling.
  • Streamlined esterification/amidation in biphasic THF/water systems.
  • Bulk stock available for immediate, global shipping to support medicinal chemistry campaigns.

CAS Number

38186-86-6

Product Name

6-Chloro-5-fluoronicotinic acid

IUPAC Name

6-chloro-5-fluoropyridine-3-carboxylic acid

Molecular Formula

C6H3ClFNO2

Molecular Weight

175.54 g/mol

InChI

InChI=1S/C6H3ClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)

InChI Key

YICIHICLGVXCGP-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1F)Cl)C(=O)O

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C(=O)O

The exact mass of the compound 6-Chloro-5-fluoronicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6-Chloro-5-fluoropyridine-3-carboxylic acid, 5-Fluoro-6-chloronicotinic acid, 6-Chloro-5-fluoro-3-pyridinecarboxylic acid, 2-Chloro-3-fluoro-5-carboxypyridine

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

6-Chloro-5-fluoronicotinic acid (CAS 38186-86-6) is a highly functionalized, di-halogenated pyridine building block central to modern pharmaceutical and agrochemical synthesis. Characterized by a carboxylic acid at the 3-position, a fluorine at the 5-position, and a chlorine at the 6-position, this compound offers a precise arrangement of electronic and steric properties. The synergistic electron-withdrawing effects of the ring nitrogen and the 5-fluoro substituent activate the 6-chloro position for nucleophilic aromatic substitution (SNAr), while the carboxylic acid provides a versatile handle for esterification, amidation, or decarboxylative cross-coupling. Commercially, it is prioritized as a critical precursor in the synthesis of advanced targeted therapeutics, most notably KRAS G12D inhibitors, where the retention of the 5-fluoro group is essential for modulating the physicochemical and binding properties of the final active pharmaceutical ingredient (API) [1].

Research Fit

Dihalogenated scaffold for sequential cross-coupling diversification
Moderate lipophilicity (XLogP3 ~1.4) suitable for lead optimization studies
Defined purity (≥95%) with inert-atmosphere storage requirement

Attempting to substitute 6-chloro-5-fluoronicotinic acid with more common analogs, such as 6-chloronicotinic acid or 5-fluoronicotinic acid, fundamentally alters both synthetic processability and end-product efficacy. Replacing it with 6-chloronicotinic acid removes the critical 5-fluoro group, which decreases the SNAr reactivity at the 6-position—necessitating harsher, lower-yielding reaction conditions—and eliminates a key hydrogen-bond acceptor required for target binding in advanced APIs like KRAS inhibitors. Conversely, utilizing 5-fluoronicotinic acid lacks the reactive 6-chloro leaving group entirely, rendering standard late-stage functionalization at that position impossible. Furthermore, substituting with more heavily halogenated variants, such as 4,6-dichloro-5-fluoronicotinic acid, introduces competing reactive sites and reduces aqueous solubility, complicating biphasic workups and reducing overall synthetic efficiency [1].

Substitution Risk

01 Mono-halogenated analogs lack the orthogonal C–Cl/C–F handles needed for stepwise derivatization
02 Positional isomers (e.g., 2-chloro-5-fluoro) shift pKa by ~1.85 units, altering ionization and reactivity
03 Commercial purity and storage profiles differ: ≥95% under argon vs. ≥98.5% ambient for analogs

Fluorine-Driven SNAr Activation at the 6-Position

The introduction of a 5-fluoro substituent significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the pyridine ring compared to standard 6-chloronicotinic acid. This stereoelectronic activation accelerates nucleophilic aromatic substitution (SNAr) at the 6-chloro position. In industrial syntheses, such as the preparation of KRAS inhibitor intermediates, displacement of the 6-chloro group by amine nucleophiles proceeds efficiently under mild conditions (20–60 °C), frequently achieving yields exceeding 85%. In contrast, the non-fluorinated 6-chloronicotinic acid typically requires substantially higher temperatures (>80 °C) or stronger bases to achieve comparable conversion rates, increasing the risk of thermal degradation for sensitive substrates[1].

Evidence DimensionSNAr reactivity and required reaction temperature
Target Compound Data>85% yield under mild conditions (20–60 °C)
Comparator Or Baseline6-Chloronicotinic acid
Quantified Difference~20–40 °C reduction in required reaction temperature for equivalent yield
ConditionsAmine nucleophile, polar aprotic solvent (e.g., THF or DMF)

Enables milder processing conditions and higher throughput in API synthesis, minimizing energy costs and thermal degradation of complex intermediates.

Melting Point
Data to verify
165–169 °C vs 193–198 °C (5-F-nicotinic) and 197–201 °C (picolinic isomer)
Thermal handling differentiation confirmed; lower mp indicates disrupted crystal packing
Cross-study comparison; verify with own DSC

Optimized Aqueous/Organic Solubility Balance for Biphasic Processing

6-Chloro-5-fluoronicotinic acid demonstrates a calculated aqueous solubility of approximately 1.18 to 1.4 mg/mL (Log S ≈ -2.1), categorizing it as a moderately soluble small-molecule building block. Compared to more heavily halogenated analogs like 4,6-dichloro-5-fluoronicotinic acid, which exhibit higher lipophilicity and poorer aqueous solubility, 38186-86-6 maintains sufficient hydrophilicity. This property facilitates scalable biphasic processing. For instance, ester saponification reactions utilizing this scaffold can be efficiently conducted in THF/water mixtures (e.g., using NaOH at 20 °C) with near-quantitative recovery of the acid upon simple aqueous acidification and extraction [1].

Evidence DimensionAqueous solubility (Log S) and biphasic compatibility
Target Compound Data1.18 - 1.4 mg/mL (Log S ≈ -2.1); highly compatible with THF/water processing
Comparator Or Baseline4,6-Dichloro-5-fluoronicotinic acid
Quantified Difference~0.5 to 1.0 log unit improvement in aqueous solubility (Log S)
ConditionsStandard ambient temperature and pressure (SATP), biphasic solvent systems

Facilitates scalable, cost-effective workups and biphasic reactions without the need for excessive volumes of hazardous, strictly anhydrous organic solvents.

pKa Shift
Method context
pKa 3.52 (target) vs ~1.67 predicted for 2-Cl-5-F isomer
1.85 unit difference alters ionization at physiological pH
Comparator value from ACD/Labs Percepta; confirm experimentally

Enhanced Lipophilicity and Target Binding in Drug Design

In the development of targeted therapeutics, the retention of the 5-fluoro group from the 6-chloro-5-fluoronicotinic acid precursor is critical for final API performance. The fluorine atom predictably increases the lipophilicity (Log P) of the final scaffold by approximately +0.2 to +0.4 units compared to a des-fluoro analog derived from 6-chloronicotinic acid, thereby improving cellular permeability. Furthermore, the highly electronegative fluorine modulates the pKa of adjacent functional groups and acts as a specific hydrogen bond acceptor, a feature explicitly exploited in the design of high-affinity KRAS G12D inhibitors to optimize binding within the target protein's active site [1].

Evidence DimensionLipophilicity (Log P) and structural binding features
Target Compound DataPredictable +0.2 to +0.4 Log P increase; provides H-bond acceptor
Comparator Or Baseline6-Chloronicotinic acid-derived scaffolds
Quantified Difference+0.2 to +0.4 units in Log P; presence vs. absence of specific F-mediated H-bonding
ConditionsPhysiological pH, target protein binding assays

Procuring the exact 5-fluoro building block is non-negotiable for achieving the required pharmacokinetic and pharmacodynamic profiles in advanced oncology candidates.

Oxidation Yield
Reported
49% isolated (target) vs 79.7% for 6-Cl-nicotinic acid
Lower yield raises procurement cost and scalability considerations
Patent route; alternative conditions may improve outcome
Cross-Coupling Selectivity
Class-level
Predicted >20:1 C–Cl over C–F activation
Enables chemoselective sequential functionalization
DFT-based prediction; experimental validation recommended
Commercial Purity
Specification review
≥95% purity; argon-charged storage required
Inert handling needed; potential additional purification step
Per vendor datasheets; verify for scale-up
Lipophilicity
Method context
XLogP3 = 1.40 vs 0.67 (5-F) and 2.11 (picolinic)
Intermediate logP balances solubility and permeability expectations
Predicted values; experimental logD may differ

Synthesis of KRAS G12D Inhibitors

6-Chloro-5-fluoronicotinic acid is a foundational precursor in the industrial synthesis of KRAS G12D inhibitors. Its highly activated 6-chloro position allows for efficient, mild SNAr displacement with complex amines, while the retained 5-fluoro group is essential for optimizing the lipophilicity and target binding affinity of the final oncology API [1].

Development of Fluorinated Agrochemicals

In agrochemical research, this compound is utilized to synthesize novel crop protection agents. The specific 5-fluoro-6-chloro substitution pattern provides a targeted balance of metabolic stability and soil half-life compared to non-fluorinated analogs, making it a highly functional building block for next-generation fungicides and insecticides [2].

Biphasic Library Synthesis for Drug Discovery

Due to its moderate aqueous solubility (Log S ≈ -2.1) and compatibility with THF/water solvent systems, 6-chloro-5-fluoronicotinic acid is highly suited for high-throughput, biphasic library synthesis. It allows for rapid esterification, amidation, and subsequent saponification steps without requiring strictly anhydrous conditions, streamlining the generation of diverse nicotinic acid derivatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Scaffold diversification via sequential coupling
Orthogonal halogen reactivity (C–Cl vs C–F)
Stepwise coupling regioselectivity under Pd/Ni catalysis
Lead optimization with balanced lipophilicity
Intermediate XLogP3 (~1.4) and measured pKa 3.52
Permeability-solubility profile for CNS or anti-infective research
Process chemistry and scale-up planning
Defined purity (≥95%) and inert storage requirement
Synthetic yield improvement and handling protocols
Ionization-state-dependent assay development
Experimentally derived pKa = 3.52
Electrostatic contribution correction in binding assays

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Chloro-5-fluoronicotinic acid

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